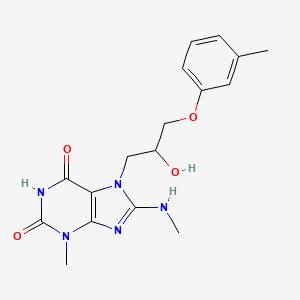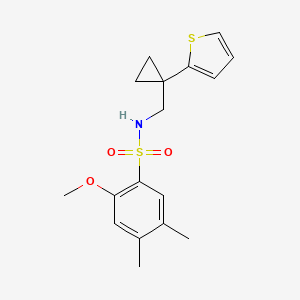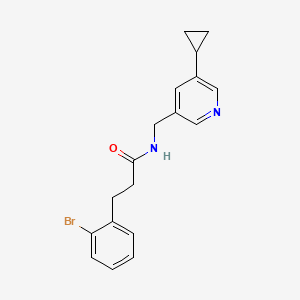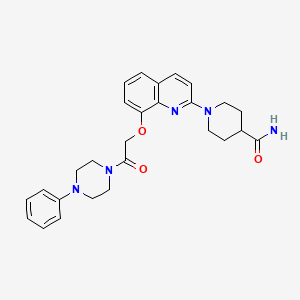
2-Methylmorpholine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylmorpholine-4-carbonyl chloride is a chemical compound that can be purchased for pharmaceutical testing . It is also known by its CAS number 1542781-52-1 .
Synthesis Analysis
The synthesis of morpholines, which includes this compound, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholines, including this compound, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Applications De Recherche Scientifique
Crystal and Molecular Structure Studies
Morpholine derivatives, such as 4-methylmorpholimum chlorides, have been analyzed for their crystal and molecular structures. These studies provide insights into the bond lengths, angles, and molecular conformations, which are crucial for understanding the reactivity and potential applications in material science and molecular engineering (Mentzafos & Terzis, 1993).
Chemical Side Reactions in Fiber-Making Technologies
N-Methylmorpholine-N-oxide (NMMO), a related compound, is used as a solvent in the Lyocell process, a modern industrial fiber-making technology. Studies on NMMO have shown that chemical side reactions and byproduct formation can occur, leading to chromophore formation and discoloration of fibers. This research is relevant for improving industrial processes and developing new materials with desired properties (Adorjan et al., 2005).
Atom Transfer Radical Polymerization
Halide exchange during atom transfer radical polymerization (ATRP) using mixed halide systems has been investigated, demonstrating the preference for alkyl chlorides to be formed over alkyl bromides. This research highlights the potential of using specific morpholine derivatives in polymerization processes to improve control and efficiency (Matyjaszewski et al., 1998).
Ionic Liquids and Biodegradability
The synthesis and study of morpholinium ionic liquids, including those with chloride ions, have been conducted to explore their physicochemical properties, cytotoxicity, and biodegradability. This research is significant for the development of environmentally friendly solvents and materials (Pernak et al., 2011).
Enzymatic Digestibility Enhancement
Morpholine derivatives have been used in the pretreatment of biomass, such as oil palm empty fruit bunches, to enhance enzymatic digestibility and obtain maximal fermentable sugars. This application is crucial for biofuel production and the efficient utilization of agricultural waste (Katinonkul et al., 2012).
Orientations Futures
The synthesis and application of morpholines, including 2-Methylmorpholine-4-carbonyl chloride, continue to be an active area of research due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.
Propriétés
IUPAC Name |
2-methylmorpholine-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAYGDDXNUGATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)
![2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B2585586.png)
![Tert-butyl N-[3-[(2-chloropyrimidin-4-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B2585587.png)

![Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2585589.png)



![N-(4-methoxyphenethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585594.png)


![N-Methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2585602.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea](/img/structure/B2585604.png)
![Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2585605.png)
